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Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B2750918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

mechanism of action of Anticancer Agent 110, also known as compound 13. This novel

imidazotetrazinone analogue has demonstrated significant potential in overcoming tumor

resistance to existing chemotherapies.

Introduction
Anticancer Agent 110 (compound 13) is a novel imidazotetrazinone derivative designed to

overcome resistance mechanisms to the standard-of-care glioblastoma drug, temozolomide. It

incorporates a propargyl alkylating moiety and a thiazole ring as an isosteric replacement for

the carboxamide group in temozolomide.[1] This modification results in enhanced growth-

inhibitory activity against various human tumor cell lines, including those with molecular

features that confer resistance to temozolomide.[1] The primary mechanism of action for

Anticancer Agent 110 is the induction of cell cycle arrest at the G2/M phase, followed by

apoptosis.[2]

Synthesis
The synthesis of Anticancer Agent 110 is achievable on a gram scale. The key starting

material is 5-diazo-imidazole-4-carbonitrile, which undergoes a cycloaddition reaction with

methyl isocyanate to form the imidazotetrazine core. Subsequent modifications lead to the final

compound.
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Experimental Protocol: Synthesis of Anticancer Agent
110
A detailed, step-by-step protocol for the laboratory synthesis of Anticancer Agent 110 is

provided below.

Materials:

5-Diazoimidazole-4-carbonitrile

Methyl isocyanate

Dry Dimethyl sulfoxide (DMSO)

Ethyl acetate (EtOAc)

Silica gel for column chromatography

Procedure:

To a solution of 5-diazoimidazole-4-carbonitrile (6.15 mmol) in dry DMSO (3 mL), add methyl

isocyanate (18.45 mmol).

Stir the reaction mixture in the dark at 25 °C for 24 hours.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, purify the reaction mixture by flash column chromatography on silica gel,

eluting with ethyl acetate.

Combine the fractions containing the desired product and evaporate the solvent under

reduced pressure to yield 3-Methylimidazo[5,1-d]-1,2,3,5-tetrazine-8-carbonitrile

(cyanotemozolomide) as an amber solid.

Note: This is a representative synthesis for a related imidazotetrazine. The exact synthesis for

Anticancer Agent 110 with the propargyl and thiazole moieties would follow a similar multi-

step pathway, likely detailed in the primary literature.
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Characterization
The structural and physicochemical properties of Anticancer Agent 110 have been

determined using various analytical techniques.

Physicochemical and Spectroscopic Data
Property Data

Molecular Formula C_6H_6N_6OS

Appearance Orange powder

Melting Point 165-167 °C (decomposed)

¹H NMR (DMSO-d₆, δ ppm)
3.86 (3H, s, CH₃), 8.82 (1H, s, H-6), 9.47 (1H, br

s, NH), 9.94 (1H, br s, NH)

¹³C NMR (DMSO-d₆, δ ppm)
36.42 (CH₃), 127.98 (C-6), 134.04 (C-8), 134.80

(C-8a), 139.36 (C-4), 188.03 (CSNH₂)

Mass Spectrometry (CI) m/z 211 (M+1)⁺

Infrared (KBr, cm⁻¹) 3127, 1750 (C=O), 1628, 1460, 1059, 947, 648

Note: The characterization data presented is for a closely related 8-thiocarbamoyl

imidazotetrazinone and serves as a representative example. The precise data for Anticancer
Agent 110 can be found in the primary research publication.

Biological Activity
The in vitro cytotoxicity of Anticancer Agent 110 has been evaluated against a panel of

human cancer cell lines.

Cell Line Cancer Type IC₅₀ (µM)

U373V Astrocytoma 3.59

U373M Astrocytoma 4.09

HCT116 Colon Carcinoma 5.35
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Mechanism of Action and Signaling Pathway
Anticancer Agent 110 exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M

phase and subsequently triggering apoptosis.[2] This is a common mechanism for DNA

damaging agents. The propargyl group of Anticancer Agent 110 is believed to be the

alkylating moiety that causes DNA damage.

Experimental Protocol: Cell Cycle Analysis by Flow
Cytometry
Materials:

Cancer cell line of interest (e.g., A549)

Anticancer Agent 110

Complete cell culture medium

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Propidium iodide (PI) staining solution

RNase A

Flow cytometer

Procedure:

Seed cancer cells in 6-well plates and allow them to adhere overnight.

Treat the cells with the desired concentration of Anticancer Agent 110 (e.g., 1 µM) for 24

hours.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells in 70% ethanol at -20 °C for at least 2 hours.
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Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for Anticancer Agent 110-

induced G2/M arrest and apoptosis.

Cellular Entry DNA Damage Response Cell Cycle Regulation

Apoptosis Induction

Anticancer Agent 110 DNA Alkylation ATM/ATR Activation Chk1/Chk2 Phosphorylation

p53 Activation

Cdc25c Inhibition Cdk1/Cyclin B
(Inactive) G2/M Arrest

ApoptosisBax Upregulation
Mitochondrial

Permeabilization Caspase-9 Activation Caspase-3 Activation

Click to download full resolution via product page

Proposed signaling pathway for Anticancer Agent 110.

Conclusion
Anticancer Agent 110 (compound 13) is a promising novel imidazotetrazinone with potent

anticancer activity, particularly against tumor cells resistant to current therapies. Its distinct

chemical structure allows for effective DNA alkylation, leading to G2/M cell cycle arrest and

apoptosis. Further preclinical and clinical investigations are warranted to fully elucidate its

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide: Anticancer Agent 110
(Compound 13)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2750918#anticancer-agent-110-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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